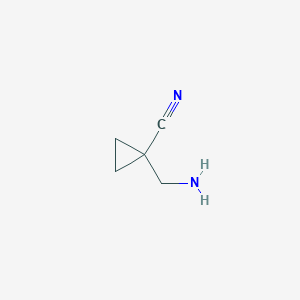

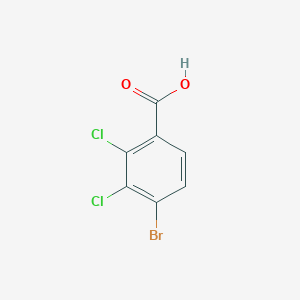

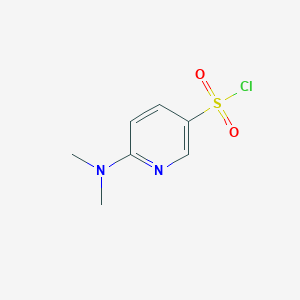

![molecular formula C9H4BrNS B1527128 4-Bromobenzo[b]thiophene-2-carbonitrile CAS No. 1312118-13-0](/img/structure/B1527128.png)

4-Bromobenzo[b]thiophene-2-carbonitrile

Overview

Description

Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years . A recent paper discusses the design and synthesis of a series of benzo[b]thiophene-2-carboxamide derivatives . Another study used Thiophene-2-carbonitrile as an electrolyte additive to improve the performance of lithium-ion batteries .Scientific Research Applications

Herbicide Resistance in Transgenic Plants

A study has demonstrated the utility of a bacterial gene, bxn, which encodes a nitrilase capable of detoxifying bromoxynil (a herbicide) to confer herbicide resistance in transgenic tobacco plants. This gene, derived from Klebsiella ozaenae, was introduced into plants, enabling them to withstand high levels of bromoxynil, highlighting a novel approach for enhancing herbicide resistance through genetic engineering Stalker, Mcbride, & Malyj, 1988.

Novel Aromatic Nucleophilic Substitution

Research on the reaction between 3-bromo-2-nitrobenzo[b]thiophene and various amines has revealed a novel aromatic nucleophilic substitution mechanism. This process results in the formation of unexpected isomers, contributing to the synthesis of new compounds and offering insights into the behavior of thiophene derivatives under specific conditions Guerrera, Salerno, Lamartina, & Spinelli, 1995.

Construction of Polycyclic π-Conjugated Skeletons

A study successfully constructed an exclusive thiophene-fused polycyclic π-conjugated 2-arylbenzo[4,5]thieno[2,3-d]thiazole skeleton through a CuCl-mediated three-component reaction. This synthesis pathway not only showcases a method for creating complex molecular structures but also expands the potential applications of thiophene derivatives in materials science Zhang et al., 2020.

Anaerobic Degradation of Herbicides

Investigations into the anaerobic biodegradability of bromoxynil have shown that this compound and its transformation product, 3,5-dibromo-4-hydroxybenzoate, are degraded under various anaerobic conditions. This study provides valuable insights into the environmental fate of bromoxynil, suggesting pathways for its degradation and potential for bioremediation strategies Knight, Berman, & Häggblom, 2003.

Synthesis and Application as Disperse Dyes

Research into the synthesis of azo benzo[b]thiophene derivatives from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile has shown their application as disperse dyes. These dyes exhibit good coloration and fastness properties on polyester, indicating their potential use in the textile industry Sabnis & Rangnekar, 1989.

properties

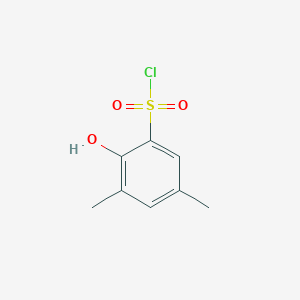

IUPAC Name |

4-bromo-1-benzothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrNS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAHLXFGKIUPEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(S2)C#N)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

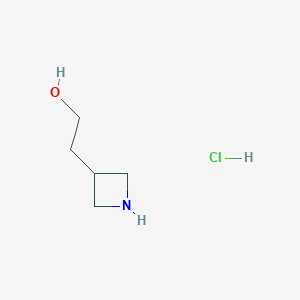

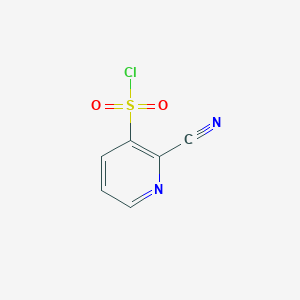

![5-Azaspiro[3.4]octane](/img/structure/B1527066.png)